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An in-depth analysis of the clinical trial data for ACE-083 in Facioscapulohumeral Muscular

Dystrophy (FSHD) and Charcot-Marie-Tooth (CMT) disease, and a comparative look at an

alternative therapeutic approach for FSHD.

Introduction
ACE-083 (also known as ZCDD083) is an investigational, locally administered therapeutic

designed to increase muscle mass and strength by inhibiting members of the Transforming

Growth Growth Factor-beta (TGF-β) superfamily.[1][2][3] Developed by Acceleron Pharma, this

follistatin-based agent aimed to provide a targeted treatment for neuromuscular disorders

characterized by focal muscle weakness, specifically Facioscapulohumeral Muscular Dystrophy

(FSHD) and Charcot-Marie-Tooth (CMT) disease.[2][3] Despite showing promise in increasing

muscle volume, the development of ACE-083 was ultimately discontinued for both indications

due to a failure to demonstrate a significant improvement in muscle function.[4]

This guide provides an objective comparison of the efficacy of ACE-083 with an alternative

investigational compound for FSHD, Losmapimod. It includes a detailed summary of the

quantitative data from clinical trials and the experimental protocols employed.

ACE-083: Mechanism of Action
ACE-083 is a synthetic protein designed to bind to and neutralize proteins that naturally inhibit

muscle growth, such as myostatin and activin A.[1] By trapping these inhibitory proteins, ACE-
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083 was intended to promote the growth of muscle fibers, leading to increased muscle mass

and strength in the targeted injection area.
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ACE-083's inhibitory effect on the TGF-β signaling pathway.
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ACE-083 in Facioscapulohumeral Muscular
Dystrophy (FSHD)
FSHD is a genetic muscle disorder characterized by progressive weakness and wasting of

muscles in the face, shoulders, and upper arms. There are currently no FDA-approved

therapies for FSHD.[5]

Clinical Trial and Efficacy Data
A Phase 2, two-part clinical trial (NCT02927080) was conducted to evaluate the safety and

efficacy of ACE-083 in patients with FSHD.[6][7] The first part was a dose-escalation study, and

the second was a randomized, double-blind, placebo-controlled trial.[6][7]

Part 1 (Open-Label, Dose-Escalation): Preliminary results from the first part of the trial showed

a significant increase in the total muscle volume of the injected muscles.[5]

Muscle Group Mean Increase in Total Muscle Volume

Tibialis Anterior 12.6%

Biceps Brachii 13.2%

Data from Part 1 of the Phase 2 trial

(NCT02927080).[6]

Part 2 (Randomized, Placebo-Controlled): Despite the increase in muscle volume, the second

part of the trial failed to meet its primary and secondary endpoints related to functional

improvement.[4]

Experimental Protocol (Summarized)
Study Design: A two-part, multicenter Phase 2 study. Part 1 was open-label and dose-

escalating. Part 2 was randomized, double-blind, and placebo-controlled.[7]

Participants: Patients with a confirmed diagnosis of FSHD.

Intervention: Intramuscular injections of ACE-083 or placebo into the tibialis anterior or

biceps brachii muscles every three weeks.[7]
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Primary Outcome Measures: Change from baseline in total muscle volume (MRI).

Secondary Outcome Measures: Changes in muscle strength and function.

ACE-083 FSHD Phase 2 Trial Workflow
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Simplified workflow of the ACE-083 Phase 2 trial in FSHD.

Comparative Compound: Losmapimod for FSHD
Losmapimod is an investigational drug that inhibits p38α/β mitogen-activated protein kinase

(MAPK), which is believed to play a role in the inflammation and muscle damage seen in

FSHD.
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Efficacy Data
A Phase 2b, randomized, double-blind, placebo-controlled trial of Losmapimod in patients with

FSHD showed a reduction in the expression of DUX4-driven genes, which are thought to be

the underlying cause of the disease. While the primary endpoint of a change in DUX4-driven

gene expression was met, the trial did not demonstrate a significant improvement in clinical

outcomes. However, a subsequent post-hoc analysis suggested a potential slowing of disease

progression in a subset of patients. A Phase 3 trial (REACH) is ongoing.

Endpoint Result

Change in DUX4-driven gene expression Statistically significant reduction

Clinical Outcome Measures
No significant improvement in the overall

population

Data from the Phase 2b trial of Losmapimod.

ACE-083 in Charcot-Marie-Tooth (CMT) Disease
CMT is a group of inherited disorders that affect the peripheral nerves, leading to muscle

weakness and sensory loss, primarily in the feet and hands. There are no approved drug

therapies for CMT.[8]

Clinical Trial and Efficacy Data
A Phase 2, randomized, double-blind, placebo-controlled trial (NCT03124459) was conducted

to evaluate ACE-083 in patients with CMT. Similar to the FSHD trial, ACE-083 demonstrated an

increase in muscle volume but failed to translate this into a functional benefit.

Endpoint ACE-083 Group Placebo Group

Mean Change in Total Muscle

Volume
+8.9% -0.3%

Data from the Phase 2 trial in

CMT.
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The development of ACE-083 for CMT was also discontinued.

Conclusion
ACE-083 represented a targeted therapeutic approach for neuromuscular diseases by aiming

to directly increase muscle mass. Clinical trial data in both FSHD and CMT demonstrated that

while ACE-083 was successful in significantly increasing the volume of injected muscles, this

structural change did not translate into a meaningful improvement in muscle function or a

slowing of disease progression. The discontinuation of its development underscores the

complexity of treating neuromuscular disorders and highlights that simply increasing muscle

bulk may not be sufficient to overcome the underlying pathology.

In contrast, other investigational therapies such as Losmapimod for FSHD, which target

different aspects of the disease pathophysiology like gene expression, continue to be

evaluated. For researchers and drug development professionals, the story of ACE-083 serves

as a crucial case study, emphasizing the importance of functional outcomes as the ultimate

measure of therapeutic success in neuromuscular diseases.
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To cite this document: BenchChem. [ACE-083: An Objective Efficacy Review in
Neuromuscular Disorders]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15544715#zcdd083-vs-competitor-compound-
efficacy-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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